molecular formula C7H11FO B13586028 6-Fluorospiro[3.3]heptan-2-OL

6-Fluorospiro[3.3]heptan-2-OL

Cat. No.: B13586028
M. Wt: 130.16 g/mol
InChI Key: LBQYFNCXPUBYHF-UHFFFAOYSA-N
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Description

6-Fluorospiro[3.3]heptan-2-OL is an organic compound that belongs to the spirocyclic family.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Fluorospiro[3.3]heptan-2-OL typically involves the reaction of a fluorinated precursor with a suitable spirocyclic compound. The reaction conditions often include the use of a strong base and a polar solvent to facilitate the formation of the spirocyclic structure .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The process is optimized to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions: 6-Fluorospiro[3.3]heptan-2-OL undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it into alcohols or other reduced forms.

    Substitution: Halogenation and other substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under controlled conditions.

Major Products: The major products formed from these reactions include various fluorinated derivatives, alcohols, ketones, and aldehydes, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

6-Fluorospiro[3.3]heptan-2-OL has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its use as a probe in biochemical assays.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is utilized in the production of advanced materials, including polymers and nanomaterials, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 6-Fluorospiro[3.3]heptan-2-OL involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of its use .

Comparison with Similar Compounds

    6,6-Difluorospiro[3.3]heptan-2-OL: This compound shares a similar spirocyclic structure but contains an additional fluorine atom, which may alter its chemical properties and reactivity.

    Spiro[3.3]heptan-2-OL: A non-fluorinated analog that lacks the fluorine atom, resulting in different chemical behavior and applications.

Uniqueness: 6-Fluorospiro[3.3]heptan-2-OL is unique due to its specific fluorination pattern, which imparts distinct chemical and physical properties. This fluorination enhances its stability, reactivity, and potential for various applications compared to its non-fluorinated and differently fluorinated analogs .

Properties

Molecular Formula

C7H11FO

Molecular Weight

130.16 g/mol

IUPAC Name

2-fluorospiro[3.3]heptan-6-ol

InChI

InChI=1S/C7H11FO/c8-5-1-7(2-5)3-6(9)4-7/h5-6,9H,1-4H2

InChI Key

LBQYFNCXPUBYHF-UHFFFAOYSA-N

Canonical SMILES

C1C(CC12CC(C2)F)O

Origin of Product

United States

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